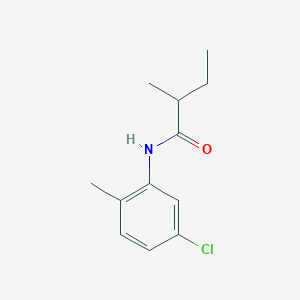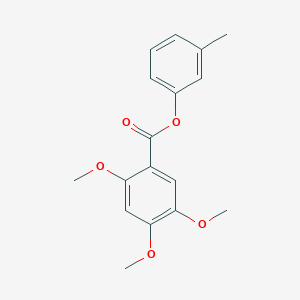
3-Methylphenyl 2,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenyl 2,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTB is a derivative of benzoic acid and is known for its ability to interact with various biological systems.
作用機序
3-Methylphenyl 2,4,5-trimethoxybenzoate is known to interact with various biological systems, including the NMDA receptor. This compound acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. This results in increased synaptic plasticity and improved learning and memory processes. This compound also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can enhance the activity of the NMDA receptor, which results in increased synaptic plasticity. In vivo studies have shown that this compound can improve learning and memory processes in animal models. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
実験室実験の利点と制限
3-Methylphenyl 2,4,5-trimethoxybenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. This compound also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. This compound also has low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate. One area of research is the development of new drugs that target the NMDA receptor using this compound as a drug delivery system. Another area of research is the study of the antioxidant properties of this compound and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the study of the stability of this compound and the development of new synthetic methods for its production are also areas of potential future research.
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to interact with various biological systems, including the NMDA receptor, makes it a promising compound for the development of new drugs and drug delivery systems. While there are some limitations to its use, the study of this compound has opened up new avenues for research in neuroscience, pharmacology, and medicinal chemistry.
合成法
The synthesis of 3-Methylphenyl 2,4,5-trimethoxybenzoate involves the reaction of 3-methylphenol with 2,4,5-trimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of this compound, which can be purified using standard techniques such as column chromatography. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential applications in various scientific research areas such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
特性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
(3-methylphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-6-5-7-12(8-11)22-17(18)13-9-15(20-3)16(21-4)10-14(13)19-2/h5-10H,1-4H3 |
InChIキー |
AFUBXQQCBYWGDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





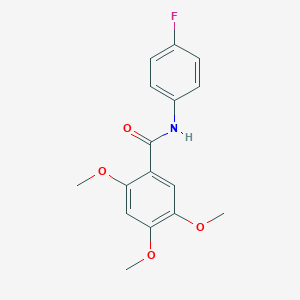
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309585.png)
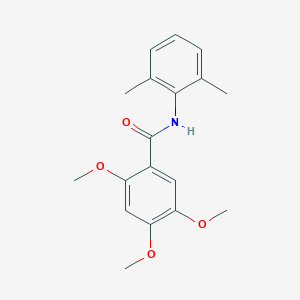
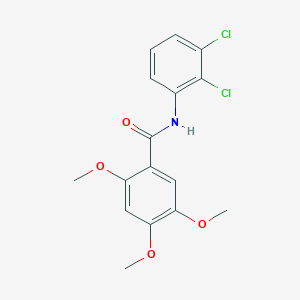
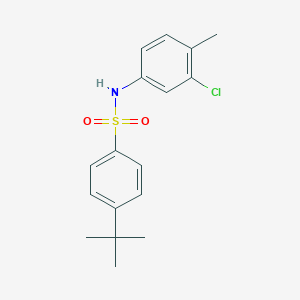

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)
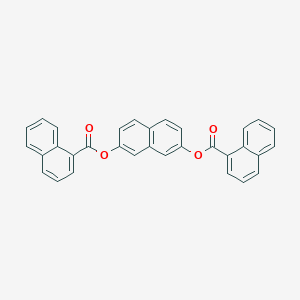
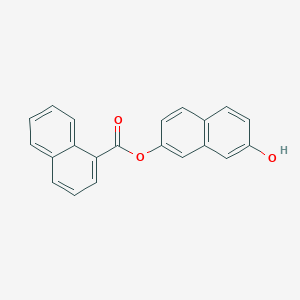
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbutanamide](/img/structure/B309601.png)

